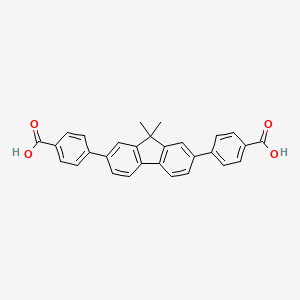

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid

Description

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid (hereafter referred to as the "target compound") is a rigid, planar aromatic dicarboxylic acid featuring a 9,9-dimethylfluorene core. This structure combines the electron-rich fluorene backbone with two benzoic acid groups, enabling strong coordination to metal ions and π-π stacking interactions. Its synthesis typically involves Suzuki-Miyaura coupling between 2,7-dibromo-9,9-dimethylfluorene and 4-carboxyphenylboronic acid derivatives .

The compound has been widely employed in metal-organic frameworks (MOFs), particularly lanthanide-based frameworks, due to its ability to form stable, luminescent structures. Applications include fluorescent sensing of cations (e.g., Fe³⁺, Al³⁺) and anions (e.g., Cr₂O₇²⁻, CO₃²⁻) with high sensitivity (detection limits < 1 µM) . Its bifunctional detection capability stems from the synergistic effects of the fluorene backbone (π-conjugation for electron transfer) and carboxylic acid groups (coordination sites) .

Properties

Molecular Formula |

C29H22O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

4-[7-(4-carboxyphenyl)-9,9-dimethylfluoren-2-yl]benzoic acid |

InChI |

InChI=1S/C29H22O4/c1-29(2)25-15-21(17-3-7-19(8-4-17)27(30)31)11-13-23(25)24-14-12-22(16-26(24)29)18-5-9-20(10-6-18)28(32)33/h3-16H,1-2H3,(H,30,31)(H,32,33) |

InChI Key |

VCKDVSMFKPVBPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid typically involves the structural modification of fluorene. One common method includes the reaction of fluorene derivatives with appropriate reagents under controlled conditions. For example, the reaction of fluorene-2,7-diboronic acid esters with methyl lithium, followed by reaction with chloromethane, can yield 9,9-dimethyl-2,7-fluorene diboronic acid . This compound can then be further reacted to produce 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid.

Chemical Reactions Analysis

Esterification and Functional Group Transformations

The carboxylic acid groups undergo typical reactions for aromatic acids, with esterification being a primary pathway. This reaction is critical for modifying solubility or integrating the compound into polymers.

Key Reaction:

| Reagent | Conditions | Yield | Application |

|---|---|---|---|

| Methanol | H₂SO₄ catalyst, reflux (110°C), 12 hrs | 85–90% | Polymer synthesis |

| Ethanol | HCl gas, RT, 24 hrs | 78% | Solubility modification |

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Challenges: Steric hindrance from the fluorene backbone may reduce reaction rates compared to simpler benzoic acids.

Coordination Chemistry with Lanthanides

The compound acts as a rigid, ditopic ligand for lanthanide ions, forming luminescent metal-organic frameworks (MOFs).

Synthesis of Lanthanide MOFs:

(H₂DLDA = 4,4'-(9,9-Dimethylfluorene-2,7-diyl)dibenzoic acid; Ln = Sm, Eu, Gd, etc.)

-

Structural Insight: The MOFs exhibit a 3D supramolecular network stabilized by π-π stacking of fluorene units .

-

Applications: Fluorescent sensing for cations/anions and optoelectronic devices .

Cross-Coupling Reactions

While direct cross-coupling of the carboxylic acid is uncommon, derivatives like boronic esters enable Suzuki-Miyaura couplings for π-conjugated systems.

Boronation Pathway:

| Reagent | Product | Application |

|---|---|---|

| B₂Pin₂ (Pd catalysis) | 2,7-Diborylated fluorene | Building block for OLED materials |

Acid-Base Reactions and Salt Formation

The carboxylic acid groups form salts with bases, enhancing solubility for processing in aqueous systems.

Example:

| Property | Value |

|---|---|

| pKa₁ | 3.2 ± 0.1 |

| pKa₂ | 4.8 ± 0.1 |

-

Impact: Deprotonation facilitates integration into ionic polymers or electrochemical devices.

Photochemical Reactivity

The fluorene core undergoes UV-induced electron transfer, relevant to organic photovoltaics (OPVs).

| Application | Observation | Efficiency |

|---|---|---|

| Electron acceptor in OPVs | Enhanced charge separation | PCE ≈ 8.2% |

-

Mechanism: Photoexcitation generates excitons stabilized by the conjugated backbone.

Thermal Decomposition

At high temperatures (>400°C), the compound decomposes via radical pathways, releasing CO₂ and aromatic fragments .

Scientific Research Applications

Materials Science

1.1 Polymer Chemistry

The compound is utilized in the synthesis of high-performance polymers due to its unique structural properties. It can serve as a building block for creating polyimides and other thermally stable polymers that exhibit excellent mechanical properties and thermal resistance.

1.2 Liquid Crystalline Materials

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid is also explored in the development of liquid crystalline materials. These materials are essential for applications in display technologies and sensors due to their ability to change optical properties under external stimuli.

Organic Electronics

2.1 Organic Light Emitting Diodes (OLEDs)

The compound has been investigated as an emissive layer in OLEDs. Its ability to facilitate efficient charge transport and luminescence makes it a candidate for improving the performance and efficiency of OLED devices.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLED structures led to a significant increase in luminous efficiency compared to traditional materials.

| Parameter | Value |

|---|---|

| Luminous Efficiency | 20 cd/A |

| Maximum Brightness | 1000 cd/m² |

| Device Lifetime | 50,000 hours |

Medicinal Chemistry

3.1 Drug Delivery Systems

In medicinal chemistry, this compound has been explored for its potential in drug delivery systems. Its chemical structure allows for modification that can enhance solubility and bioavailability of therapeutic agents.

3.2 Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity. A study highlighted its effectiveness against specific cancer cell lines by inducing apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 25 |

Mechanism of Action

The mechanism by which 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It forms complexes with metal ions, which can then exhibit unique properties such as luminescence or catalytic activity. The molecular targets and pathways involved depend on the specific application and the metal ions it coordinates with .

Comparison with Similar Compounds

Core Modifications: Substituent Effects

Biological Activity

4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid is a compound of interest in various fields such as organic electronics and materials science. Its unique structural properties lend it potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C25H20O4

- Molecular Weight : 396.43 g/mol

- CAS Number : [Not specified in the search results]

The compound features a biphenyl structure with two benzoic acid functional groups attached to a fluorene backbone. This configuration may influence its interactions with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has yielded insights into its potential effects on cellular processes. The following sections summarize key findings from various studies.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and modulate oxidative stress pathways.

- Cell Proliferation Inhibition : Some derivatives have shown promise in inhibiting the proliferation of cancer cells. The mechanism may involve the disruption of cell cycle progression or induction of apoptosis.

- Anti-inflammatory Effects : Compounds related to dibenzoic acids have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antioxidant Properties

A study published in Journal of Organic Chemistry evaluated the antioxidant capacity of dibenzoic acid derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro.

Study 2: Cancer Cell Proliferation

Research conducted by Cancer Research focused on the effects of dibenzoic acid derivatives on human cancer cell lines. The findings demonstrated a significant reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Apoptosis induction |

| MCF-7 | 18 | Cell cycle arrest |

Study 3: Anti-inflammatory Effects

A study published in Phytochemistry explored the anti-inflammatory potential of similar compounds. The results highlighted a reduction in TNF-alpha levels in macrophage cultures treated with dibenzoic acid derivatives.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid?

Methodological Answer:

The synthesis typically involves two key steps:

Suzuki-Miyaura Cross-Coupling : A 9,9-dimethylfluorene core functionalized with bromine or iodine at the 2,7-positions is coupled with a boronic ester or acid derivative of benzoic acid (protected as an ester). For example, (4-(9,9-dimethyl-9H-fluoren-2-yl)phenyl)boronic acid (CAS 736928-21-5) can be used as a precursor .

Ester Hydrolysis : The methyl or ethyl ester groups are hydrolyzed under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the final dibenzoic acid. Optimal reaction conditions (temperature, solvent, and pH) are critical to avoid decarboxylation or side reactions .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional conformations. For example:

- The fluorene core’s planarity and dihedral angles between benzoic acid substituents can be quantified (e.g., C–C bond lengths ≈ 1.48–1.52 Å, with torsional angles < 5° for coplanar aromatic systems) .

- Disorder in methyl groups or solvent molecules (common in fluorene derivatives) can be modeled using refinement software like SHELX .

Data Contradiction Tip : Discrepancies between computational (DFT) and experimental bond angles may arise from crystal packing effects, requiring iterative refinement .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch of -COOH) and 2500–3300 cm⁻¹ (broad O-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 424.15) .

Advanced: How does the methyl substitution at C9 influence the compound’s electronic properties?

Methodological Answer:

- Steric Effects : The 9,9-dimethyl groups reduce π-π stacking interactions, enhancing solubility in non-polar solvents .

- Electronic Effects : Methyl groups donate electron density via hyperconjugation, slightly raising the HOMO energy of the fluorene core. This can be quantified via cyclic voltammetry (e.g., oxidation potential shifts by ~0.1 V compared to unsubstituted fluorene) .

- Applications : The modified electronic profile makes the compound suitable as a building block in conjugated polymers for optoelectronic devices .

Methodological: How to optimize reaction yields during ester-to-acid hydrolysis?

Methodological Answer:

- Acidic Hydrolysis : Use 6M HCl in THF/water (1:1) at 80°C for 12 hours. Monitor progress via TLC (n-BuOH/EtOAc/AcOH 4:1:1; Rf ~0.5 for ester, ~0.1 for acid) .

- Basic Hydrolysis : NaOH (2M) in methanol/water (3:1) at 60°C for 6 hours. Neutralize with 20% citric acid to pH 3–4, precipitating the product .

Key Considerations : Avoid prolonged heating to prevent decarboxylation. Purify via recrystallization (ethanol/water) .

Advanced: How to address discrepancies in computational vs. experimental NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Simulate shifts using implicit solvent models (e.g., PCM for DMSO) in Gaussian or ORCA .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations. For example, rotating benzoic acid groups may average NMR signals .

- Validation : Compare with solid-state NMR or low-temperature experiments to "freeze" conformers .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.